4-bromo-3-nitro-1H-indazole
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Overview
Description
4-Bromo-3-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both bromine and nitro groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method starts with 1-bromo-3-fluorobenzene, which is converted to 2-bromo-6-fluorobenzaldehyde. This intermediate undergoes cyclization to form 4-bromo-1H-indazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 4-amino-3-nitro-1H-indazole.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Bromo-3-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-bromo-3-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-nitroindazole: Another indazole derivative with similar structural features.
4-Bromo-1H-indazole: Lacks the nitro group but shares the bromine substitution.
1H-indazole: The parent compound without any substituents.
Uniqueness
4-Bromo-3-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-bromo-3-nitro-2H-indazole |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10) |
InChI Key |
JFBJBYBDGLRWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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